molecular formula C36H63ClN4O2 B034782 Methoctramine CAS No. 104807-40-1

Methoctramine

Cat. No.: B034782
CAS No.: 104807-40-1
M. Wt: 619.4 g/mol
InChI Key: BGMUIZGMOHGDPQ-UHFFFAOYSA-N
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Description

Methoctramine tetrahydrochloride hemihydrate is a potent and selective antagonist of the M2 muscarinic receptor. This compound is known for its cardioselectivity, meaning it primarily affects the heart. This compound tetrahydrochloride hemihydrate is used extensively in scientific research to study the role of muscarinic receptors in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoctramine tetrahydrochloride hemihydrate is synthesized by combining this compound with four molar equivalents of hydrochloric acid . The general synthetic route involves the reaction of N,N’-bis[6-[(2-methoxyphenyl)methyl]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride salt .

Industrial Production Methods

The industrial production of this compound tetrahydrochloride hemihydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methoctramine tetrahydrochloride hemihydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound tetrahydrochloride hemihydrate include hydrochloric acid, acetylcholine, and other muscarinic receptor agonists and antagonists . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from the reactions of this compound tetrahydrochloride hemihydrate are typically the substituted derivatives of the parent compound. These derivatives are often used to study the structure-activity relationship of muscarinic receptor antagonists .

Mechanism of Action

Methoctramine tetrahydrochloride hemihydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype . By binding to these receptors, it prevents the neurotransmitter acetylcholine from activating them, thereby inhibiting the physiological responses mediated by M2 receptors. This mechanism is particularly relevant in the heart, where M2 receptors play a crucial role in regulating heart rate .

Properties

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUIZGMOHGDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657547
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104807-46-7, 104807-40-1
Record name Methoctramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104807-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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